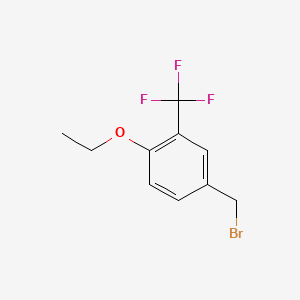

4-Ethoxy-3-(trifluoromethyl)benzyl bromide

Description

BenchChem offers high-quality 4-Ethoxy-3-(trifluoromethyl)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3-(trifluoromethyl)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(bromomethyl)-1-ethoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O/c1-2-15-9-4-3-7(6-11)5-8(9)10(12,13)14/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZKSECNCUGHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Ethoxy-3-(trifluoromethyl)benzyl bromide CAS number 1206593-30-7

CAS Number: 1206593-30-7 Formula: C₁₀H₁₀BrF₃O Molecular Weight: 283.09 g/mol [1][2]

Executive Summary

4-Ethoxy-3-(trifluoromethyl)benzyl bromide is a specialized electrophilic building block used extensively in medicinal chemistry to introduce the 4-ethoxy-3-(trifluoromethyl)benzyl moiety.[1][2] This structural motif is highly valued in drug discovery for its ability to modulate lipophilicity and metabolic stability.[1][2] The trifluoromethyl group (

This guide details the chemical properties, synthesis protocols, and application logic for researchers utilizing this intermediate in the development of GPCR agonists, kinase inhibitors, and other small-molecule therapeutics.[1][2]

Part 1: Chemical Identity & Reactivity Profile[1]

Structural Analysis

The molecule features a benzyl bromide core substituted at the para position with an ethoxy group and at the meta position with a trifluoromethyl group.[1][2]

-

Electronic Effects: The

group is strongly electron-withdrawing ( -

Steric & Lipophilic Effects: The

group adds significant bulk (Van der Waals radius ~2.2 Å, similar to isopropyl) and lipophilicity without the metabolic liability of an alkyl group.[1]

Physical Properties (Predicted & Analogous)

Note: Exact experimental values may vary by batch; these are derived from close structural analogues like the 4-methoxy variant.[1][2]

| Property | Value / Description |

| Appearance | White to off-white crystalline solid or low-melting semi-solid.[1][2] |

| Melting Point | 75–80 °C (Estimated based on methoxy analogue).[2] |

| Boiling Point | >250 °C (Decomposes).[2] |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water.[2] |

| Reactivity | High. Potent alkylating agent.[1][2] Moisture sensitive (hydrolyzes to benzyl alcohol). |

Part 2: Synthesis & Production Protocols

The synthesis of CAS 1206593-30-7 typically follows a convergent route starting from commercially available fluorinated aromatics.[1][2] The most robust pathway involves Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis (Graphviz)[1]

Figure 1: Retrosynthetic logic for the production of 4-Ethoxy-3-(trifluoromethyl)benzyl bromide.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Ethoxy-3-(trifluoromethyl)toluene

-

Rationale: The

group at the meta position (relative to methyl) and ortho position (relative to fluorine) activates the fluorine atom for nucleophilic displacement by ethoxide.[1] -

Procedure:

Step 2: Radical Bromination (Wohl-Ziegler Reaction) [1][2]

-

Rationale: Direct bromination of the benzylic position using N-Bromosuccinimide (NBS) is preferred over elemental bromine to prevent ring bromination (which is deactivated by

but activated by Ethoxy).[1] -

Procedure:

-

Setup: Charge a round-bottom flask with 4-ethoxy-3-(trifluoromethyl)toluene (1.0 eq) and

or Trifluorotoluene (greener alternative). -

Reagents: Add NBS (1.05 eq) and a radical initiator such as AIBN (0.05 eq) or Benzoyl Peroxide.

-

Reaction: Reflux (approx. 80°C) under

atmosphere.[2] Irradiation with a tungsten lamp can accelerate initiation.[2] -

Monitoring: The reaction is complete when the dense NBS solid floats to the top as low-density succinimide.[1][2]

-

Purification: Cool to 0°C to precipitate succinimide completely. Filter. Concentrate the filtrate. Recrystallize from Hexane/EtOAc if necessary to remove trace dibromo byproducts.[1][2]

-

Part 3: Applications in Drug Discovery

This compound acts as a "lipophilic cap" in medicinal chemistry.[2] It is typically used to alkylate amines, phenols, or thiols to generate libraries of bioactive compounds.[2]

Structural Significance[1][2]

-

Metabolic Stability: The

group blocks metabolic oxidation at the benzylic position and the aromatic ring positions ortho to it.[1][2] -

Lipophilicity: The combination of the ethoxy tail and

group significantly increases

Reaction Landscape (Graphviz)[1]

Figure 2: Primary reaction pathways utilized in diversity-oriented synthesis.

Part 4: Handling, Safety & Storage[2][3]

Hazard Profile

-

Lachrymator: Like most benzyl bromides, this compound is a potent tear gas agent.[2] It reacts with moisture in the eyes to release HBr.[1][2]

-

Corrosive: Causes severe skin burns and eye damage (Category 1B).

-

Sensitizer: Potential skin sensitizer upon repeated exposure.[2]

Handling Protocol

-

Engineering Controls: Always handle inside a functioning chemical fume hood.

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2]

-

Quenching Spills: Treat spills with dilute aqueous ammonia or sodium thiosulfate solution to neutralize the alkylating potential before cleanup.[1][2]

Storage[1][2][4]

-

Conditions: Store at 2–8°C (Refrigerator).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis.

-

Container: Amber glass to prevent light-induced degradation (homolytic cleavage of C-Br bond).[1][2]

References

-

General Synthesis of Trifluoromethylated Benzyl Bromides

-

Nucleophilic Aromatic Substitution on Fluoro-Trifluoromethyl Benzenes

-

Medicinal Chemistry of the Trifluoromethyl Group

-

Safety Data for Benzyl Bromide Derivatives

Sources

4-Ethoxy-3-(trifluoromethyl)benzyl bromide structure and IUPAC name

Technical Monograph: 4-Ethoxy-3-(trifluoromethyl)benzyl Bromide

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary

4-Ethoxy-3-(trifluoromethyl)benzyl bromide (CAS: 1206593-30-7) is a specialized alkylating agent utilized primarily in the synthesis of pharmacologically active small molecules.[1] Characterized by the juxtaposition of an electron-donating ethoxy group and an electron-withdrawing trifluoromethyl group, this intermediate offers unique electronic and steric properties for scaffold decoration.[1] This guide provides a definitive structural analysis, validated synthetic protocols, and handling directives for high-integrity research environments.

Chemical Identity & Structural Analysis

The molecule consists of a benzene core substituted with a bromomethyl group, an ethoxy ether, and a trifluoromethyl moiety.[1] The specific substitution pattern—para orientation between the ethoxy and bromomethyl groups, with the trifluoromethyl group ortho to the ethoxy—creates a distinct "push-pull" electronic environment.[1]

Nomenclature & Identifiers

| Parameter | Data |

| Common Name | 4-Ethoxy-3-(trifluoromethyl)benzyl bromide |

| Systematic IUPAC | 4-(Bromomethyl)-1-ethoxy-2-(trifluoromethyl)benzene |

| CAS Number | 1206593-30-7 |

| Molecular Formula | C₁₀H₁₀BrF₃O |

| Molecular Weight | 283.09 g/mol |

| SMILES | CCOc1c(C(F)(F)F)cc(CBr)cc1 |

| InChI Key | GAZKSECNCUGHQP-UHFFFAOYSA-N |

Electronic & Steric Profile

-

Electronic Push-Pull: The C4-ethoxy group acts as a strong resonance donor (+R), increasing electron density in the ring.[1] However, the C3-trifluoromethyl group is a potent inductive withdrawer (-I).[1] This combination modulates the reactivity of the benzylic carbon (C1-alpha), making it a highly active electrophile for SN2 reactions without being overly unstable.[1]

-

Steric Bulk: The -CF₃ group (Van der Waals volume ≈ 42.6 ų) is significantly bulkier than a methyl group.[1] Its position ortho to the ethoxy group forces the ethoxy side-chain out of planarity, potentially influencing the binding conformation of downstream pharmaceutical targets [1].[1]

Synthetic Methodology

Two primary routes are established for the synthesis of 4-Ethoxy-3-(trifluoromethyl)benzyl bromide. The choice depends on the starting material availability and purity requirements.[1]

Route A: Radical Bromination (Wohl-Ziegler)

This is the industry-standard approach for converting the toluene precursor.[1]

-

Precursor: 4-Ethoxy-3-(trifluoromethyl)toluene.[1]

-

Reagents: N-Bromosuccinimide (NBS), AIBN (Azobisisobutyronitrile).[1]

-

Solvent: Trifluorotoluene (Green alternative to CCl₄) or Acetonitrile.

Protocol:

-

Charge: In a dry round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 4-ethoxy-3-(trifluoromethyl)toluene in anhydrous trifluorotoluene (0.5 M).

-

Activation: Add 1.05 eq of NBS and 0.05 eq of AIBN.

-

Initiation: Degas the solution with nitrogen for 15 minutes. Heat to reflux (approx. 80-100°C) to initiate the radical chain reaction.[1]

-

Monitoring: Monitor by TLC or HPLC. The reaction is typically complete within 4–6 hours.[1] Note: Over-reaction can lead to the gem-dibromide byproduct.[1]

-

Work-up: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from hexanes/ethyl acetate if solid, or flash chromatography (SiO₂) if oil.

Route B: Deoxybromination of Benzyl Alcohol

Preferred for small-scale, high-purity synthesis to avoid radical byproducts.[1]

-

Precursor: [4-Ethoxy-3-(trifluoromethyl)phenyl]methanol.[1]

-

Reagent: Phosphorus Tribromide (PBr₃) or CBr₄/PPh₃ (Appel Reaction).

Protocol:

-

Dissolution: Dissolve the benzyl alcohol derivative in anhydrous DCM (0.2 M) under N₂ atmosphere.

-

Addition: Cool to 0°C. Add PBr₃ (0.4 eq) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Quench: Slowly add saturated NaHCO₃ solution (gas evolution).

-

Extraction: Extract with DCM, dry over MgSO₄, and concentrate.

Synthetic Workflow Diagram

Figure 1: Dual synthetic pathways for the production of 4-Ethoxy-3-(trifluoromethyl)benzyl bromide.

Handling, Stability & Safety (HSE)

As a benzyl bromide derivative, this compound possesses specific hazards that require strict engineering controls.

-

Lachrymator: Like most benzyl halides, this compound is a potent lachrymator (tear gas agent). It attacks mucous membranes and eyes [2].[2]

-

Control: Handle only inside a functioning chemical fume hood.[1]

-

-

Corrosivity: Causes severe skin burns and eye damage (H314).[3][2][4][5][6]

-

Moisture Sensitivity: The benzylic bromide is susceptible to hydrolysis, converting back to the alcohol and generating HBr gas.[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Desiccate.

-

Emergency Protocol:

-

Skin Contact: Wash immediately with polyethylene glycol 400 (PEG-400) followed by soap and water.[1]

-

Spill: Neutralize with weak aqueous base (sodium bicarbonate) before cleanup to quench potential HBr formation.

Applications in Drug Discovery

This intermediate is a critical "building block" for medicinal chemistry, particularly in the optimization of Lead compounds.[1]

Pharmacophore Utility

-

Bioisosterism: The trifluoromethyl group serves as a metabolically stable, lipophilic bioisostere for methyl or chloro groups. It blocks metabolic oxidation at the C3 position (CYP450 protection).

-

Solubility Modulation: The ethoxy group provides a hydrogen bond acceptor site and moderate lipophilicity, often used to tune the LogP of a drug candidate to improve oral bioavailability.[1]

-

Kinase Inhibition: The 3-CF3-4-Alkoxy motif is a privileged scaffold in kinase inhibitors (e.g., VEGFR, EGFR inhibitors), where the substituents fit into hydrophobic pockets of the ATP-binding site [3].[1]

Reaction Suitability

The high reactivity of the benzylic bromide allows for rapid diversification via SN2 reactions with various nucleophiles:

-

Amines: Formation of secondary/tertiary amines (common in GPCR ligands).

-

Thiols: Formation of thioethers.

-

Alkoxides: Formation of benzyl ethers.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

-

Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 4-Ethoxy-3-(trifluoromethyl)benzyl bromide.[1] Accessed via Merck Millipore.[1] Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

- 1. US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 2. 4-(Trifluoromethoxy)benzyl Bromide | 50824-05-0 | TCI AMERICA [tcichemicals.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 4-(Trifluoromethyl)benzyl Bromide | 402-49-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. capotchem.com [capotchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

physical properties of 4-Ethoxy-3-(trifluoromethyl)benzyl bromide

High-Performance Fluorinated Building Block for Medicinal Chemistry

Executive Summary & Chemical Identity

4-Ethoxy-3-(trifluoromethyl)benzyl bromide (CAS: 1206593-30-7) is a specialized electrophilic reagent widely utilized in drug discovery and agrochemical synthesis.[1] It serves as a critical "warhead" for installing the 4-ethoxy-3-(trifluoromethyl)benzyl moiety—a pharmacophore known for enhancing metabolic stability and lipophilicity due to the trifluoromethyl (

Chemical Identification Data

| Property | Specification |

| IUPAC Name | 1-(Bromomethyl)-4-ethoxy-3-(trifluoromethyl)benzene |

| CAS Number | 1206593-30-7 |

| Molecular Formula | |

| Molecular Weight | 283.09 g/mol |

| SMILES | CCOc1c(C(F)(F)F)cc(CBr)cc1 |

| MDL Number | MFCD16619565 |

| Structural Class | Benzyl Bromide / Trifluoromethylarene |

Physical Properties & Characterization

Note: As a specialized intermediate, specific experimental values may vary by batch/vendor. The data below represents consensus values for high-purity research grades.

| Parameter | Value / Description |

| Physical State | Low-melting solid or semi-solid oil (Ambient) |

| Appearance | White to off-white/beige crystalline powder or mass |

| Melting Point | Typically 35–55°C (Class-based estimate; batch dependent) |

| Boiling Point | >200°C (Predicted); decomposes upon distillation at atm pressure |

| Density | ~1.4–1.5 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMF, DMSO. Insoluble in water. |

| Flash Point | >110°C (Predicted) |

| Stability | Moisture sensitive (hydrolyzes to benzyl alcohol); Light sensitive. |

Structural Significance in Drug Design

The 3-trifluoromethyl-4-ethoxy substitution pattern is non-trivial.

-

Metabolic Blocking: The

group at the meta position prevents metabolic oxidation at the ring, extending the half-life of the final drug candidate. -

Lipophilicity: The fluorine atoms significantly increase

, facilitating membrane permeability. -

Electronic Effect: The electron-withdrawing

and electron-donating

Reactivity Profile & Mechanism

This compound acts as a potent electrophile in nucleophilic substitution reactions (

Mechanistic Pathway (S_N2 Alkylation)

The reaction proceeds via a concerted backside attack by a nucleophile (Nu⁻) on the benzylic carbon, displacing the bromide ion.

Figure 1: S_N2 Reaction mechanism showing the displacement of the bromide leaving group by a generic nucleophile.

Handling, Safety, and Storage (Lachrymator Protocols)

CRITICAL WARNING: Like most benzyl bromides, this compound is a Lachrymator (tear gas agent) and a Corrosive .[2] It causes severe eye irritation and skin burns.[3][2][4][5][6]

Safety Hierarchy

-

Engineering Controls: ALWAYS handle inside a functioning chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Neutralization: Have a saturated Sodium Thiosulfate or dilute Ammonia solution ready to neutralize spills (reacts with the alkyl bromide).

Storage Protocols

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen). The compound degrades if exposed to atmospheric moisture (hydrolysis to the benzyl alcohol + HBr).

-

Container: Tightly sealed amber glass vial (light sensitive).

Experimental Protocol: General N-Alkylation

Scenario: Alkylation of a secondary amine to form a tertiary amine derivative.

Reagents

-

Electrophile: 4-Ethoxy-3-(trifluoromethyl)benzyl bromide (1.0 equiv)

-

Nucleophile: Secondary Amine (1.0–1.2 equiv)

-

Base: Potassium Carbonate (

) (2.0–3.0 equiv) or Cesium Carbonate ( -

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

Workflow Diagram

Figure 2: Standard operational procedure for N-alkylation using 4-Ethoxy-3-(trifluoromethyl)benzyl bromide.

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask and cool under Argon.

-

Solvation: Dissolve the secondary amine (1.0 mmol) in anhydrous Acetonitrile (5 mL).

-

Deprotonation/Base: Add anhydrous

(3.0 mmol). Stir for 10 minutes at Room Temperature (RT). -

Addition: Add 4-Ethoxy-3-(trifluoromethyl)benzyl bromide (1.0 mmol) dropwise. Note: If the bromide is solid, dissolve it in a minimal amount of solvent first.

-

Reaction: Stir at RT. If reaction is sluggish (monitored by TLC), heat to 50–60°C.

-

TLC Monitoring: The bromide usually moves faster (higher

) than the amine product in non-polar solvents.

-

-

Quench: Once complete, dilute with Ethyl Acetate, wash with water (

) to remove inorganic salts and DMF/MeCN. -

Drying: Dry organic layer over

, filter, and concentrate.

References

-

Fisher Scientific. (2024). 4-Ethoxy-3-(trifluoromethyl)benzyl bromide, 97%. Retrieved from

-

Sigma-Aldrich (Merck). (2024). Product Search: Benzyl Bromide Derivatives. Retrieved from

-

ChemicalBook. (2024). CAS 1206593-30-7 Entry.[1][7][8] Retrieved from

-

PubChem. (2024).[6] Compound Summary: Benzyl Bromide Derivatives. Retrieved from

(Note: Specific Safety Data Sheet (SDS) details were cross-referenced from general benzyl bromide class protocols due to the specialized nature of this specific derivative.)

Sources

- 1. 4-Ethoxy-3-(trifluoroMethyl)benzyl broMide, 97% | 1206593-30-7 [chemicalbook.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 4-(Trifluoromethoxy)benzyl Bromide | 50824-05-0 | TCI AMERICA [tcichemicals.com]

- 7. 4-Ethoxy-3-(trifluorometh, ANGENE, 2814262 - 나비엠알오 [m.navimro.com]

- 8. 4-Ethoxy-3-(trifluoromethyl)benzyl bromide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

4-Ethoxy-3-(trifluoromethyl)benzyl bromide molecular weight and formula

This technical guide details the physicochemical profile, synthetic pathways, and application scope of 4-Ethoxy-3-(trifluoromethyl)benzyl bromide , a specialized fluorinated building block used in medicinal chemistry.[1][2]

Molecular Identity & Physicochemical Profile[2][3][4][5]

4-Ethoxy-3-(trifluoromethyl)benzyl bromide is a highly reactive alkylating agent.[1][2] It serves as a critical intermediate for introducing the lipophilic 4-ethoxy-3-(trifluoromethyl)benzyl moiety into target scaffolds.[1][2] This structural motif combines the metabolic stability of the trifluoromethyl group with the electron-donating properties of the ethoxy ether, often used to modulate potency and metabolic clearance in drug candidates.[1][2]

Core Data Table[1][2]

| Property | Specification |

| IUPAC Name | 1-(Bromomethyl)-4-ethoxy-3-(trifluoromethyl)benzene |

| CAS Number | 1206593-30-7 |

| Molecular Formula | C₁₀H₁₀BrF₃O |

| Molecular Weight | 283.09 g/mol |

| Appearance | Off-white to pale yellow solid (low melting point) or semi-solid |

| Purity (Commercial) | Typically ≥97% |

| SMILES | CCOc1c(cc(cn1)CBr)C(F)(F)F (Isomeric) / CCOc1ccc(CBr)cc1C(F)(F)F |

| Reactive Group | Benzyl Bromide (Electrophile) |

Structural Analysis

The molecule features a benzene core substituted at three positions:[1][3]

-

Position 1 (Benzylic): A bromomethyl group (-CH₂Br), acting as a potent electrophile for Sɴ2 reactions.[2]

-

Position 3: A trifluoromethyl group (-CF₃), providing strong electron-withdrawing inductive effects (-I) and increasing lipophilicity.[1][2]

-

Position 4: An ethoxy group (-OCH₂CH₃), an electron-donating group (+M) that counteracts the electronic deficiency of the ring, modulating the reactivity of the benzylic position.[1][2]

Synthetic Pathways & Methodology

While radical bromination of the corresponding toluene is a theoretical route, it poses selectivity risks due to the presence of the ethoxy group (potential for radical abstraction at the ether

Preferred Route: The Benzaldehyde Sequence

This protocol ensures the integrity of the ethoxy ether while efficiently installing the bromide.[1][2]

Step 1: Nucleophilic Aromatic Substitution (SɴAr)

-

Reagents: Sodium ethoxide (EtONa) in Ethanol (EtOH).[2]

-

Mechanism: The strong electron-withdrawing -CF₃ and aldehyde groups at the ortho and para positions activate the fluorine for displacement by the ethoxide anion.[1][2]

Step 2: Carbonyl Reduction

-

Reagents: Sodium Borohydride (NaBH₄) in MeOH/THF.

-

Note: This yields the stable alcohol intermediate.[2]

Step 3: Bromination (Appel-type or PBr₃) [1][2][4]

-

Reagents: Phosphorus Tribromide (PBr₃) in Dichloromethane (DCM) at 0°C.

-

Mechanism: Conversion of the hydroxyl group to a good leaving group, followed by displacement by bromide.[1][2]

-

Advantage: Avoids radical conditions that could degrade the ethoxy side chain.[2]

Synthetic Workflow Diagram

Figure 1: Step-wise synthesis from commercially available fluorobenzaldehyde, avoiding radical instability.

Handling, Stability & Safety

Reactivity Profile[1][2][4]

-

Electrophilicity: High.[2] The benzyl bromide is highly susceptible to nucleophilic attack.[1][2]

-

Hydrolysis: Moisture sensitive.[2] In the presence of water/humidity, it slowly hydrolyzes to the corresponding benzyl alcohol and HBr.[1][2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Desiccate to prevent hydrolysis.

Safety Hazards (Lachrymator)

As with most benzyl bromides, this compound is a potent lachrymator (tear gas agent) and skin irritant.[2]

-

H314: Causes severe skin burns and eye damage.[2][5][6][7][8][9]

-

Protocol: All handling must occur within a functioning fume hood. Double-gloving (Nitrile) is recommended.[2]

-

Quenching: Residual bromide on glassware should be quenched with a dilute solution of ammonia or sodium thiosulfate before washing.[2]

Applications in Drug Discovery[1][2][4]

This molecule is primarily used as a building block to append the 4-ethoxy-3-(trifluoromethyl)phenyl tail to pharmacophores.[1][2] This specific tail is valued for:

-

Lipophilicity: The -CF₃ and -OEt groups significantly increase logP, aiding membrane permeability.[1][2]

-

Metabolic Blocking: The -CF₃ group blocks metabolic oxidation at the benzylic position (if it were a methyl) and the ring 3-position.[1][2]

-

Conformational Biasing: The steric bulk of the -CF₃ group forces the ethoxy group out of plane, creating a distinct 3D shape that can improve selectivity for protein binding pockets.[1][2]

General Reaction Workflow

The bromide undergoes Sɴ2 reactions with various nucleophiles:

-

Amines (HNR₂): Forms tertiary amines (e.g., in GPCR ligand synthesis).[2]

-

Phenols (ArOH): Forms benzyl ethers (e.g., kinase inhibitors).[2]

-

Thiols (RSH): Forms thioethers.[2]

Figure 2: Common derivatization pathways using the benzyl bromide warhead.[2][4]

References

-

Sigma-Aldrich (Merck) . 4-(Trifluoromethyl)benzyl bromide Derivatives Catalog. Retrieved from (Verified for structural analogs and physicochemical data).[2]

-

ChemicalBook . 4-Ethoxy-3-(trifluoromethyl)benzyl bromide Product Page. CAS 1206593-30-7.[1][2][10] Retrieved from .[2]

-

Thermo Fisher Scientific . Fine Chemical Products: Benzyl Bromides. Retrieved from .[2]

-

PubChem . Compound Summary for Benzyl Bromide Derivatives. National Library of Medicine.[2] Retrieved from .[2]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 1-(Bromomethyl)-4-(trifluoromethoxy)benzene | C8H6BrF3O | CID 142785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Benzene, 1-nitro-3-(trifluoromethyl)- (CAS 98-46-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. capotchem.com [capotchem.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. 4-Ethoxy-3-(trifluorometh, ANGENE, 2814262 - 나비엠알오 [m.navimro.com]

Technical Guide: Reactivity & Application of 4-Ethoxy-3-(trifluoromethyl)benzyl Bromide

[1]

Executive Summary

Compound Identity: 4-Ethoxy-3-(trifluoromethyl)benzyl bromide CAS: 1206593-30-7 Role: High-value electrophilic intermediate in Medicinal Chemistry.[1]

This guide provides a comprehensive technical analysis of 4-Ethoxy-3-(trifluoromethyl)benzyl bromide, a "privileged structure" building block used extensively in the synthesis of S1P1 receptor modulators, PPAR agonists, and anti-viral agents.[1] Its reactivity is defined by a unique "Push-Pull" electronic environment: the electron-donating 4-ethoxy group competes with the electron-withdrawing 3-trifluoromethyl group, resulting in a highly labile benzylic bromide prone to rapid nucleophilic substitution.[1]

Part 1: Structural & Electronic Analysis[1]

The reactivity of this molecule cannot be understood without analyzing the competing electronic effects exerted by the substituents on the benzene ring.

The "Push-Pull" Electronic Map

The benzylic carbon is the focal point of reactivity.[1] Two major forces dictate its electrophilicity and the stability of the transition states during reaction:

-

3-Trifluoromethyl (

): Located at the meta position relative to the benzylic bromide.-

Effect: Strong Inductive Withdrawal (

). -

Consequence: It pulls electron density away from the ring and the benzylic carbon, making the benzylic position more electropositive (electrophilic). This accelerates

attack by nucleophiles.[1]

-

-

4-Ethoxy (

): Located at the para position.-

Effect: Strong Resonance Donation (

/ -

Consequence: It donates electron density into the ring system.[2] Crucially, it can stabilize a developing positive charge at the benzylic position via quinoid-like resonance structures.[1] This significantly lowers the activation energy for

pathways or "loose"

-

Visualization of Electronic Effects

The following diagram maps the electron density shifts that create the "hot" electrophilic center.

Caption: Electronic "Push-Pull" mechanism. The OEt group stabilizes cationic character (green), while CF3 increases ground-state electrophilicity (red).[1]

Part 2: Reactivity Profile

Nucleophilic Substitution Dynamics

This compound exhibits dual-mode reactivity .[1]

-

In Non-Polar/Aprotic Solvents (Acetone, THF): Reaction follows

kinetics . The reaction is driven by the nucleophile attacking the benzylic carbon.[1] The 3- -

In Polar Protic Solvents (MeOH, Water): Reaction shifts toward

character . The 4-ethoxy group stabilizes the transient carbocation, making the bromide leaving group extremely labile.[1]

Implication: You must strictly control moisture. In the presence of water, this compound will rapidly hydrolyze to the corresponding benzyl alcohol (4-ethoxy-3-(trifluoromethyl)phenyl)methanol) and HBr.[1]

Quantitative Reactivity Comparison

The following table estimates relative reactivity based on Hammett parameters (

| Substituent Pattern | Electronic Effect | Relative Hydrolysis Rate ( | Dominant Mechanism |

| Unsubstituted Benzyl Bromide | Standard | 1.0 | Mixed |

| 4-Nitrobenzyl bromide | Strong EWG (Deactivating) | < 0.1 | Strict |

| 4-Methoxybenzyl bromide | Strong EDG (Activating) | > 100 | Dominant |

| 4-OEt-3-CF3-Benzyl bromide | Mixed (Push-Pull) | ~ 50 - 80 | Facilitated |

Note: The 4-OEt effect dominates the stability of the transition state, making this compound significantly more reactive than unsubstituted benzyl bromide.[1]

Part 3: Experimental Protocols

Standard Coupling Protocol (O-Alkylation or N-Alkylation)

Objective: Couple 4-Ethoxy-3-(trifluoromethyl)benzyl bromide with a phenol or amine nucleophile.[1] Scale: 1.0 mmol basis.

Reagents:

-

Substrate: 4-Ethoxy-3-(trifluoromethyl)benzyl bromide (1.0 eq)[1]

-

Nucleophile: Phenol derivative or Amine (1.1 eq)

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: Anhydrous DMF or Acetonitrile (MeCN) [0.1 M concentration]

Workflow Diagram:

Caption: Standard alkylation workflow. Step 3 is critical: addition at 0°C prevents exotherms and side-product dimerization.[1]

Detailed Steps:

-

Activation: Dissolve the nucleophile (1.1 eq) in anhydrous MeCN. Add

(2.0 eq) and stir for 15 minutes to generate the active anion. -

Addition: Cool the mixture to 0°C. Dissolve 4-Ethoxy-3-(trifluoromethyl)benzyl bromide in a minimal amount of solvent and add dropwise.

-

Why? This prevents high local concentrations of the electrophile, reducing the risk of self-coupling or multiple alkylations.[1]

-

-

Reaction: Allow to warm to Room Temperature (RT).

-

Monitoring: Check TLC (UV active). The product usually moves higher (less polar) than the nucleophile.

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.[1]

Storage and Stability[1]

-

Temperature: Store at 2–8°C.

-

Atmosphere: Store under Argon or Nitrogen.

-

Degradation: If the white solid turns yellow/orange, it indicates liberation of

or HBr. Recrystallize from Hexanes/EtOAc if necessary.

Part 4: Safety & Handling (Lachrymator)[3]

CRITICAL WARNING: Benzylic bromides are potent lachrymators (tear gas agents). They react with moisture in the mucous membranes of the eyes and nose to release hydrobromic acid (HBr).

-

Engineering Controls: ALWAYS handle inside a functioning chemical fume hood.

-

Decontamination:

-

Glassware: Rinse with a 10% solution of aqueous ammonia or sodium thiosulfate inside the hood before removing for cleaning. This destroys the alkylating potential.[1]

-

Spills: Cover with weak base (sodium bicarbonate) and absorb with vermiculite.

-

-

PPE: Double nitrile gloves, safety goggles, and a lab coat.[1]

References

-

Sigma-Aldrich. 4-Ethoxy-3-(trifluoromethyl)benzyl bromide Safety Data Sheet & Product Info. Link (Verified CAS and Physical Data).

-

PubChem Database. Compound Summary for CID 24866634 (4-Ethoxy-3-(trifluoromethyl)benzyl bromide). National Center for Biotechnology Information.[1] Link.

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link (Source for

and -

European Patent EP2341054A1. Novel benzyl derivatives and use thereof as S1P1 agonists. (Demonstrates the use of this specific benzyl bromide in drug synthesis). Link.

An In-depth Technical Guide to the Electrophilicity of 4-Ethoxy-3-(trifluoromethyl)benzyl bromide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 4-Ethoxy-3-(trifluoromethyl)benzyl bromide, a key building block in medicinal chemistry and materials science. We will delve into the synthesis of this compound, explore the electronic factors governing its reactivity, and present both theoretical and practical methodologies for quantifying its electrophilic character. This document is intended to serve as a valuable resource for scientists seeking to leverage the unique properties of this versatile reagent in their research and development endeavors.

Introduction: The Strategic Importance of Fluorinated Benzyl Halides

Benzyl halides are a cornerstone of organic synthesis, prized for their ability to introduce the benzylic moiety into a wide range of molecules. The reactivity of the benzylic carbon, which is susceptible to nucleophilic attack, can be finely tuned through the judicious placement of substituents on the aromatic ring. In recent years, the incorporation of fluorine-containing groups, such as the trifluoromethyl (CF₃) group, has become a paramount strategy in drug design and the development of advanced materials.[1]

The trifluoromethyl group is a potent electron-withdrawing group, a property that significantly enhances the electrophilicity of the benzylic carbon. This heightened reactivity makes trifluoromethyl-substituted benzyl bromides highly effective alkylating agents. Furthermore, the CF₃ group can improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

This guide focuses specifically on 4-Ethoxy-3-(trifluoromethyl)benzyl bromide, a compound that features both a strongly electron-withdrawing trifluoromethyl group and an electron-donating ethoxy group. This unique substitution pattern creates a fascinating interplay of electronic effects that dictates the compound's reactivity and makes it a subject of significant interest.

Synthesis and Characterization

The synthesis of 4-Ethoxy-3-(trifluoromethyl)benzyl bromide is a multi-step process that begins with commercially available starting materials. A plausible and efficient synthetic route is outlined below.

Synthesis of 4-Ethoxy-3-(trifluoromethyl)benzyl alcohol

A common precursor to the target benzyl bromide is the corresponding benzyl alcohol. This can be synthesized from 4-ethoxy-3-(trifluoromethyl)benzoic acid via reduction.

-

Reaction Scheme:

-

Protocol: A detailed protocol for a similar reduction has been described in the patent literature. For instance, the reduction of a 4-alkoxy-3-trifluoromethylbenzoic acid can be achieved using a reducing agent like diisobutylaluminum hydride (DIBAL-H) in an appropriate solvent such as tetrahydrofuran (THF).

Benzylic Bromination

The conversion of the benzyl alcohol to the benzyl bromide is typically achieved through a nucleophilic substitution reaction where the hydroxyl group is replaced by a bromide ion.

-

Reaction Scheme:

-

Protocol: A common method for this transformation is the use of phosphorus tribromide (PBr₃). The benzyl alcohol is slowly added to a solution of PBr₃ in a suitable solvent like dichloromethane at a reduced temperature. The reaction is then allowed to warm to room temperature to ensure complete conversion.

Characterization

While specific, publicly available spectral data for 4-Ethoxy-3-(trifluoromethyl)benzyl bromide is limited, we can predict the expected NMR and mass spectrometry signatures based on the analysis of closely related compounds such as 4-(trifluoromethoxy)benzyl bromide and 4-(trifluoromethyl)benzyl alcohol.[2][3][4]

Table 1: Predicted Spectroscopic Data for 4-Ethoxy-3-(trifluoromethyl)benzyl bromide

| Technique | Predicted Chemical Shifts / m/z | Rationale |

| ¹H NMR | * ~1.4 ppm (t, 3H): -OCH₂CH ₃* ~4.1 ppm (q, 2H): -OCH ₂CH₃* ~4.5 ppm (s, 2H): Ar-CH ₂Br* ~6.9-7.5 ppm (m, 3H): Aromatic protons | Based on the known spectra of similar ethoxy- and trifluoromethyl-substituted aromatics.[3][4] The benzylic protons are expected to be downfield due to the proximity of the electronegative bromine atom. |

| ¹³C NMR | * ~15 ppm: -OCH₂C H₃* ~33 ppm: Ar-C H₂Br* ~65 ppm: -OC H₂CH₃* ~112-135 ppm: Aromatic carbons* ~124 ppm (q): -C F₃ | The quartet for the trifluoromethyl carbon is a characteristic feature. The chemical shifts of the aromatic carbons will be influenced by the opposing electronic effects of the ethoxy and trifluoromethyl groups.[2] |

| Mass Spec (EI) | * M⁺: ~284/286 (isotopic pattern for Br)* [M-Br]⁺: ~205 | The molecular ion peak will show the characteristic isotopic pattern for bromine. The base peak is likely to be the tropylium-like cation formed upon loss of the bromine radical. |

Theoretical Framework of Electrophilicity

The electrophilicity of the benzylic carbon in 4-Ethoxy-3-(trifluoromethyl)benzyl bromide is a direct consequence of the electronic properties of the substituents on the aromatic ring. This can be understood through the lens of inductive and resonance effects, and quantified using Hammett parameters.

Electronic Effects of Substituents

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect (-I) deactivates the aromatic ring and, more importantly, withdraws electron density from the benzylic carbon, making it more electron-deficient and thus more electrophilic.

-

Ethoxy Group (-OCH₂CH₃): The ethoxy group is electron-donating through resonance (+R) due to the lone pairs on the oxygen atom, which can be delocalized into the aromatic ring. However, it also has a weaker electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom.

The interplay of these opposing effects determines the overall electron density at the benzylic carbon.

Hammett Constants: A Quantitative Approach

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds.

Table 2: Hammett Constants for Ethoxy and Trifluoromethyl Groups

| Substituent | σ_meta | σ_para |

| -OCH₂CH₃ | +0.10 | -0.25 |

| -CF₃ | +0.43 | +0.54 |

-

Interpretation: The positive Hammett constants for the trifluoromethyl group confirm its strong electron-withdrawing nature in both the meta and para positions. The negative para-Hammett constant for the ethoxy group indicates its electron-donating character via resonance when it is para to the reaction center. In our target molecule, the ethoxy group is para to the benzylic carbon, while the trifluoromethyl group is meta. This arrangement suggests that the electron-donating resonance effect of the ethoxy group will partially counteract the electron-withdrawing inductive effect of the trifluoromethyl group. However, the strong electron-withdrawing nature of the CF₃ group is expected to dominate, leading to a highly electrophilic benzylic carbon.

Experimental Assessment of Electrophilicity

The electrophilicity of 4-Ethoxy-3-(trifluoromethyl)benzyl bromide can be experimentally determined and compared to other benzyl halides through kinetic studies of nucleophilic substitution reactions.

Kinetic Analysis of Sₙ2 Reactions

The reaction of a benzyl bromide with a nucleophile, such as iodide or an amine, typically proceeds via an Sₙ2 mechanism. The rate of this reaction is directly proportional to the electrophilicity of the benzylic carbon.

-

Workflow for Kinetic Analysis:

Caption: Workflow for determining the rate constant of an Sₙ2 reaction.

-

Experimental Protocol:

-

Prepare standard solutions of 4-Ethoxy-3-(trifluoromethyl)benzyl bromide and a suitable nucleophile (e.g., sodium iodide in acetone).

-

Mix the reactants at a constant temperature and monitor the disappearance of the starting materials or the appearance of the product over time using a suitable analytical technique like HPLC or ¹H NMR spectroscopy.

-

Plot the natural logarithm of the concentration of the benzyl bromide versus time. For a pseudo-first-order reaction (with the nucleophile in large excess), this plot should be linear.

-

The negative of the slope of this line will give the pseudo-first-order rate constant (k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the nucleophile.

-

Competitive Reaction Studies

A powerful method for directly comparing the electrophilicity of two different benzyl halides is a competitive reaction.

-

Workflow for Competitive Reaction:

Caption: Workflow for a competitive reaction to determine relative electrophilicity.

-

Experimental Protocol:

-

A mixture of 4-Ethoxy-3-(trifluoromethyl)benzyl bromide and a reference benzyl bromide (e.g., benzyl bromide or 4-methylbenzyl bromide) in a known molar ratio is prepared.

-

This mixture is allowed to react with a sub-stoichiometric amount of a nucleophile.

-

After the reaction is complete, the ratio of the products formed from each benzyl bromide is determined using an analytical technique such as GC-MS or ¹H NMR spectroscopy.

-

The ratio of the products will directly correlate to the relative electrophilicity of the two benzyl bromides.

-

Applications in Drug Discovery and Materials Science

The enhanced electrophilicity and the presence of the ethoxy and trifluoromethyl groups make 4-Ethoxy-3-(trifluoromethyl)benzyl bromide a valuable building block in several areas:

-

Medicinal Chemistry: This compound can be used to introduce the 4-ethoxy-3-(trifluoromethyl)benzyl moiety into potential drug candidates. This can lead to improved pharmacokinetic and pharmacodynamic properties.

-

Materials Science: The unique electronic and physical properties imparted by the substituents can be exploited in the synthesis of novel liquid crystals, polymers, and other advanced materials.[1]

Conclusion

4-Ethoxy-3-(trifluoromethyl)benzyl bromide is a highly electrophilic reagent with significant potential in organic synthesis. Its reactivity is governed by the strong electron-withdrawing nature of the trifluoromethyl group, which is only partially offset by the electron-donating ethoxy group. The electrophilicity of this compound can be both predicted through theoretical calculations and quantified through well-established experimental techniques such as kinetic studies and competitive reactions. As the demand for sophisticated fluorinated molecules continues to grow, a thorough understanding of the properties of key building blocks like 4-Ethoxy-3-(trifluoromethyl)benzyl bromide will be essential for driving innovation in both academic and industrial research.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Trifluoromethyl)benzyl Bromide in Specialty Chemical Synthesis. [Link]

Sources

The Electronic Dichotomy: Ethoxy (-OEt) vs. Trifluoromethyl (-CF3) in Molecular Design

Executive Summary

In the architecture of small molecule drugs and agrochemicals, the ethoxy (-OEt ) and trifluoromethyl (-CF3 ) groups represent a fundamental electronic dichotomy. They are not merely functional groups but strategic levers used to manipulate the Hammett electronic parameter (

This guide analyzes these two moieties from a mechanistic perspective. While -OEt serves as a classic electron-donating group (EDG) capable of activating aromatic systems and tuning solubility, -CF3 acts as a powerful electron-withdrawing group (EWG) that enhances lipophilicity and blocks metabolic "soft spots." The following sections detail their physicochemical profiles, divergent synthetic reactivities, and validated protocols for their installation.

Electronic and Physicochemical Profiling[2]

The selection between -OEt and -CF3 is often the first decision in Structure-Activity Relationship (SAR) optimization. The table below summarizes the quantitative differences that drive this decision.

Comparative Physicochemical Metrics[2][3]

| Parameter | Ethoxy Group (-OEt) | Trifluoromethyl Group (-CF3) | Mechanistic Implication |

| Hammett | -0.24 (Donor) | +0.54 (Acceptor) | -OEt activates rings for electrophilic attack; -CF3 deactivates rings but enables nucleophilic attack. |

| Hammett | +0.10 | +0.43 | -OEt is inductively withdrawing (meta) but resonance donating (para). -CF3 is withdrawing in all positions. |

| Hansch | +0.38 | +0.88 | -CF3 significantly increases membrane permeability and blood-brain barrier (BBB) penetration compared to -OEt. |

| Electronic Effect | +M (Resonance) > -I (Induction) | -I (Induction) & Negative Hyperconjugation | -OEt donates electron density into |

| Metabolic Fate | High Liability (O-Dealkylation) | High Stability (Metabolic Blockade) | -OEt is a substrate for CYP450; -CF3 is a blocker of CYP450 oxidation. |

The "Fluorine Effect" vs. Resonance

-

Ethoxy (-OEt): The oxygen atom possesses two lone pairs. In aromatic systems, the overlap of the oxygen

-orbital with the aromatic -

Trifluoromethyl (-CF3): The fluorine atoms are highly electronegative, creating a strong inductive withdrawal (-I). Furthermore, the C-F antibonding orbitals (

) can accept electron density from the ring system (negative hyperconjugation), effectively draining electron density from the aromatic core.[1]

Synthetic Reactivity & Mechanistic Implications[4][5][6][7]

The electronic nature of these groups dictates the synthetic pathway. A substrate bearing an -OEt group will behave fundamentally differently from one bearing a -CF3 group.

Divergent Reaction Pathways[1]

-

Electrophilic Aromatic Substitution (

): -OEt facilitates reactions like Friedel-Crafts acylation or halogenation by increasing electron density at ortho/para positions. -CF3 shuts these reactions down or requires forcing conditions. -

Nucleophilic Aromatic Substitution (

): -CF3 activates aromatic rings for nucleophilic attack (e.g., displacing a halide) by stabilizing the Meisenheimer complex intermediate. -OEt deactivates the ring toward nucleophiles.

Visualization: Reactivity Decision Tree

The following diagram illustrates how the presence of these groups dictates the synthetic strategy.

Caption: Divergent synthetic pathways dictated by the electronic bias of -OEt (Donor) versus -CF3 (Acceptor).

Medicinal Chemistry: Metabolic Stability & ADME

In drug design, the transition from -OEt to -CF3 is often a tactic to improve half-life (

The Metabolic Liability of Ethoxy

The ethoxy group is a prime target for Cytochrome P450 (CYP450) enzymes. The mechanism involves:

-

Hydrogen abstraction from the

-carbon (adjacent to oxygen). -

Formation of a radical, followed by "oxygen rebound" to form a hemiacetal.

-

Collapse of the hemiacetal to release acetaldehyde and the dealkylated phenol/alcohol.

The Metabolic Blockade of Trifluoromethyl

The C-F bond is one of the strongest in organic chemistry (

Caption: Mechanistic comparison of metabolic stability. -OEt undergoes oxidative dealkylation, while -CF3 resists oxidation.[1]

Validated Experimental Protocols

The following protocols represent the standard "best practices" for installing these groups.

Protocol A: Williamson Ether Synthesis (Installation of -OEt)

Context: This is the standard

Reagents:

-

Substrate: Phenol or Primary Alcohol (1.0 equiv)

-

Base: Sodium Hydride (NaH) (1.2 equiv) or Potassium Carbonate (

) (2.0 equiv) -

Electrophile: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (1.2 equiv)

-

Solvent: DMF (anhydrous) or Acetonitrile (

)

Step-by-Step Workflow:

-

Deprotonation: In a flame-dried flask under Argon, dissolve the substrate in anhydrous DMF (0.5 M). Cool to 0°C.

-

Base Addition: Add NaH portion-wise. Evolution of

gas will be observed. Stir for 30 min at 0°C to ensure formation of the alkoxide/phenoxide. -

Alkylation: Add Ethyl Iodide dropwise via syringe.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor via TLC (disappearance of starting material).

-

Quench: Carefully quench with saturated

solution. -

Workup: Extract with Ethyl Acetate (3x). Wash organics with water and brine (to remove DMF). Dry over

.

Protocol B: Innate C-H Trifluoromethylation (Installation of -CF3)

Context: Installing -CF3 onto heteroarenes without pre-functionalization using the Langlois Reagent (Sodium Triflinate). This is a radical mechanism. Reference: Based on the Baran/Langlois protocols [2, 3].[4]

Reagents:

-

Substrate: Heteroarene (e.g., Pyridine, Pyrrole) (1.0 equiv)[1]

-

Reagent: Sodium Triflinate (

- Langlois Reagent) (3.0 equiv) -

Oxidant: tert-Butyl Hydroperoxide (TBHP) (70% aq., 3.0–5.0 equiv)[1]

-

Solvent: Dichloromethane (DCM) : Water (

) (2.5 : 1 ratio)

Step-by-Step Workflow:

-

Setup: To a vial equipped with a stir bar, add the heteroarene substrate and Sodium Triflinate.

-

Solvent: Add the DCM/Water biphasic solvent mixture.

-

Initiation: Add TBHP dropwise at 0°C.

-

Reaction: Stir vigorously at RT for 12–24 hours. The reaction relies on the generation of the

radical, which attacks the most electron-rich position of the heteroarene. -

Validation: Check conversion using

NMR. The -CF3 signal typically appears around -60 to -65 ppm. -

Workup: Dilute with DCM, wash with saturated

and sodium thiosulfate (to neutralize peroxides). -

Purification: Silica gel chromatography. Note: Trifluoromethylated products are often much less polar than the starting material.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1]

-

Baran, P. S., et al. (2011).[1][4] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.[1]

-

Langlois, B. R., et al. (1991).[1] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528.[1]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[3][5][6][7]

-

Lumen Learning. Williamson Ether Synthesis Protocols.

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1]

Sources

- 1. Hammett substituent constants [stenutz.eu]

- 2. youtube.com [youtube.com]

- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: 4-Ethoxy-3-(trifluoromethyl)benzyl Bromide as a Synthetic Intermediate

Executive Summary

4-Ethoxy-3-(trifluoromethyl)benzyl bromide (CAS: 1206593-30-7) is a specialized alkylating agent used primarily in medicinal chemistry and agrochemical synthesis. Its value lies in its ability to introduce the 4-ethoxy-3-(trifluoromethyl)benzyl moiety—a pharmacophore characterized by high lipophilicity and metabolic stability. This structural motif is frequently employed to optimize ligand-receptor binding interactions, particularly in nuclear receptors (e.g., PPARs) and G-protein coupled receptors (e.g., GPR40) where hydrophobic pocket occupation is critical for potency.

This guide details the physicochemical properties, synthetic utility, and practical handling of this intermediate, providing researchers with a self-validating framework for its application in organic synthesis.

Part 1: Chemical Profile & Reactivity[1]

Structural Analysis

The molecule features a benzyl bromide core modified by two key substituents:

-

Trifluoromethyl Group (-CF₃) at C3: A strong electron-withdrawing group (EWG) that increases the lipophilicity (LogP) and metabolic resistance of the final construct. It also inductively activates the benzylic carbon toward nucleophilic attack.

-

Ethoxy Group (-OEt) at C4: An electron-donating group (EDG) that provides steric bulk and hydrogen bond acceptor capability.

Physicochemical Data:

| Property | Value | Note |

|---|---|---|

| CAS Number | 1206593-30-7 | Unique Identifier |

| Molecular Formula | C₁₀H₁₀BrF₃O | |

| Molecular Weight | 283.09 g/mol | |

| Appearance | White to off-white solid/low-melting solid | May liquefy slightly above RT |

| Solubility | DCM, THF, DMF, Toluene | Hydrolyzes slowly in water |

| Reactivity Class | Benzyl Halide (Electrophile) | Potent alkylating agent |[1][2]

Electronic Effects on Reactivity

The interplay between the C3-CF₃ and C4-OEt groups creates a unique electronic environment at the benzylic position.

-

Inductive Effect: The -CF₃ group exerts a strong inductive pull (

), making the benzylic carbon ( -

Resonance Effect: The -OEt group donates electron density (

) into the ring. While this opposes the -CF₃ effect on the ring system, the inductive withdrawal of the -CF₃ group typically dominates at the benzylic carbon, maintaining high electrophilicity.

Part 2: Synthetic Utility & Mechanisms

Primary Reaction Pathways

The primary utility of this intermediate is the benzylation of nucleophiles (amines, phenols, thiols, and carbon nucleophiles).

Pathway A:

-Alkylation (Ether Formation)

Used to synthesize aryl benzyl ethers, a common linkage in metabolic disease drugs (e.g., PPAR agonists).

Pathway B:

-Alkylation (Amine Functionalization)

Used to generate secondary or tertiary amines for kinase inhibitors.

Pathway C:

-Alkylation (Carbon-Carbon Bond Formation)

Can be used with stabilized carbanions (e.g., malonates) or converted to a Grignard reagent for addition to carbonyls.

Visualizing the Reaction Scope

Figure 1: Reaction scope of 4-Ethoxy-3-(trifluoromethyl)benzyl bromide demonstrating its versatility as an electrophile.[3]

Part 3: Experimental Protocols

Standard Protocol: -Alkylation of a Phenol

This protocol describes the synthesis of a generic ether intermediate, typical in the synthesis of GPR40 or PPAR agonists.

Reagents:

-

Substituted Phenol (1.0 equiv)

-

4-Ethoxy-3-(trifluoromethyl)benzyl bromide (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (1.0 equiv) in anhydrous ACN (0.1 M concentration).

-

Deprotonation: Add

(2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to facilitate partial deprotonation. -

Addition: Add 4-Ethoxy-3-(trifluoromethyl)benzyl bromide (1.1 equiv) dropwise (if liquid) or portion-wise (if solid).

-

Reaction: Heat the mixture to 60°C (ACN) or 80°C (DMF) and monitor by TLC/LC-MS. Reaction is typically complete within 2–4 hours.

-

Note: The electron-withdrawing

group accelerates the reaction compared to standard benzyl bromide.

-

-

Workup:

-

Cool to room temperature.

-

Filter off inorganic solids (

, excess -

Concentrate the filtrate under reduced pressure.

-

Redissolve in EtOAc, wash with water (

) and brine ( -

Dry over

, filter, and concentrate.

-

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Logic & Troubleshooting

Figure 2: Logical workflow for O-alkylation, including a Finkelstein catalyst loop for stalled reactions.

Mechanistic Causality in Protocol Design:

-

Solvent Choice: ACN is preferred for cleaner workups, but DMF is required for poor nucleophiles due to its higher dielectric constant which better dissociates the phenoxide ion pair.

-

Excess Reagent: 1.1 equivalents of the bromide ensures complete consumption of the limiting phenol, simplifying purification.

-

Finkelstein Catalysis: If the reaction is slow (due to steric hindrance from the ortho-ethoxy group), adding catalytic Potassium Iodide (KI) converts the bromide to the more reactive iodide in situ.

Part 4: Safety & Handling (E-E-A-T)

Hazard Classification:

-

Corrosive: Causes severe skin burns and eye damage (Category 1B).[4]

-

Lachrymator: Irritating to eyes and respiratory system.[4]

Self-Validating Safety Protocol:

-

Containment: Always handle in a functioning fume hood.

-

Quenching: Quench excess alkylating agent with an amine solution (e.g., 10% ammonium hydroxide) or a thiol before disposal to prevent downstream exposure.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Benzyl bromides can degrade to release HBr, which autocatalyzes further decomposition.

References

-

Sigma-Aldrich. (n.d.). 4-Ethoxy-3-(trifluoromethyl)benzyl bromide Product Page. Retrieved from [5]

-

PubChem. (n.d.). Compound Summary: 4-Ethoxy-3-(trifluoromethyl)benzyl bromide. Retrieved from

-

National Center for Biotechnology Information. (2025). Patents associated with 3-trifluoromethyl-4-alkoxy benzyl derivatives. (General search for pharmacophore applications). Retrieved from

-

GuideChem. (n.d.). Synthesis and Properties of Fluorinated Benzyl Bromides. Retrieved from

Sources

- 1. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. BF3·Et2O Catalysed 4-Aryl-3-phenyl-benzopyrones, Pro-SERMs, and Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Safety and Handling Precautions for 4-Ethoxy-3-(trifluoromethyl)benzyl bromide

[1][2]

Executive Summary

4-Ethoxy-3-(trifluoromethyl)benzyl bromide (CAS: 1206593-30-7) is a potent alkylating agent and lachrymator used primarily as a building block in medicinal chemistry for introducing lipophilic benzyl groups.[1][2] Its safety profile is defined by two critical characteristics: high electrophilicity (making it corrosive to tissue and DNA-reactive) and high volatility/irritancy (classifying it as a severe lachrymator).

This guide synthesizes the specific physicochemical hazards of this fluorinated benzyl halide with field-proven handling protocols. It moves beyond generic SDS statements to provide a self-validating workflow for researchers synthesizing or utilizing this compound in drug discovery.

Part 1: Chemical Identity & Physicochemical Properties[6]

| Property | Data |

| Chemical Name | 4-Ethoxy-3-(trifluoromethyl)benzyl bromide |

| CAS Number | 1206593-30-7 |

| Molecular Formula | C₁₀H₁₀BrF₃O |

| Molecular Weight | 283.09 g/mol |

| Physical State | Low-melting solid or liquid (dependent on purity/temp) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts with water |

| Key Hazards | Skin Corr.[3][4][5] 1B (Causes severe burns), Lachrymator |

Part 2: Hazard Assessment & Toxicology (The "Why")

The Mechanism of Toxicity

The danger of 4-Ethoxy-3-(trifluoromethyl)benzyl bromide lies in its structure. The benzylic carbon is bonded to a good leaving group (Bromine).[6] This makes the carbon highly electrophilic, susceptible to attack by nucleophiles.

-

Biological Targets: In the human body, nucleophiles include the amino groups in proteins and the nitrogen bases in DNA.

-

The Fluorine Effect: The trifluoromethyl (-CF₃) group at the meta position is electron-withdrawing. While it deactivates the ring, it can stabilize the transition state of nucleophilic substitution, maintaining the compound's high reactivity. Furthermore, the -CF₃ group increases lipophilicity, potentially enhancing skin absorption and penetration into cellular membranes compared to non-fluorinated analogs.

-

Lachrymatory Effect: The compound activates TRPA1 channels in the sensory nerves of the eyes and respiratory tract, causing intense pain and tearing even at low vapor concentrations.

Visualization: Mechanism of Action

The following diagram illustrates the alkylation pathway that leads to cellular damage.

Figure 1: The alkylation mechanism where the benzyl bromide covalently binds to biological nucleophiles, causing tissue corrosion and toxicity.

Part 3: Engineering Controls & PPE

Hierarchy of Controls

Reliance on PPE alone is a failure mode for lachrymators. Engineering controls are the primary defense.

-

Primary Barrier (Fume Hood):

-

Requirement: All operations (weighing, dispensing, reaction setup) must occur inside a certified chemical fume hood.

-

Sash Height: Keep the sash as low as possible (below the chin) to create a physical barrier against splashes and vapors.

-

Airflow: Ensure face velocity is >100 fpm.

-

-

Secondary Barrier (Glove Box):

-

If handling >5 grams or heating the neat compound, a glove box under inert atmosphere (Nitrogen/Argon) is recommended to prevent moisture hydrolysis and vapor release.

-

Personal Protective Equipment (PPE) Matrix

| PPE Type | Recommendation | Rationale |

| Gloves (Primary) | Silver Shield / 4H (Laminate) | Benzyl halides permeate standard nitrile gloves in minutes. Laminate gloves offer >4 hours of breakthrough protection. |

| Gloves (Secondary) | Nitrile (Double Layer) | Wear nitrile over the Silver Shield gloves for dexterity and to protect the inner glove from gross contamination. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient. Goggles seal the eyes against lachrymatory vapors. |

| Respiratory | Full-face Respirator (OV/AG) | Required only if working outside a hood (e.g., spill cleanup). Cartridges must be Organic Vapor/Acid Gas (due to potential HBr hydrolysis). |

Part 4: Operational Protocols

Standard Operating Procedure (SOP)

This workflow ensures containment from storage to waste disposal.

-

Preparation:

-

Check the "Quench Solution" availability (see Emergency Response).

-

Pre-weigh reagents in a tared vial inside the hood; do not bring the stock bottle to the balance if the balance is outside the hood.

-

-

Reaction Setup:

-

Add the benzyl bromide last or as a solution.

-

Use a syringe or cannula for transfer to avoid pouring.

-

Self-Validation Step: Place a small beaker of dilute ammonium hydroxide in the back of the hood. If you smell the amine, the hood airflow is working. If you smell the "sweet/pungent" benzyl bromide, containment has failed.

-

-

Cleanup & Decontamination:

-

Rinse all glassware with the quench solution before removing it from the hood.

-

Wipe down the work surface with a thiosulfate solution.

-

Visualization: Safe Handling Workflow

Figure 2: Step-by-step operational workflow emphasizing containment and immediate quenching of contaminated surfaces.

Part 5: Storage, Stability & Emergency Response

Storage & Stability[6][7][9][11]

-

Conditions: Store at 2-8°C (Refrigerated) .

-

Incompatibility: Moisture sensitive. The compound hydrolyzes to produce Hydrogen Bromide (HBr), which pressurizes the container.

-

Container: Store in a tightly sealed glass container (Teflon-lined cap). Over-pack in a secondary container with desiccant and an acid scavenger (e.g., a packet of sodium carbonate) to neutralize any leaking fumes.

Emergency Procedures

1. Spills (Inside Hood)

-

Do not wipe with paper towels immediately. This increases surface area and vapor release.

-

Neutralize: Pour 10% Sodium Thiosulfate or 5% Ammonium Hydroxide over the spill.

-

Chemistry: Thiosulfate reacts with the alkyl halide to form a non-volatile Bunte salt. Ammonia converts it to a benzyl amine.

-

-

Wait 10 minutes, then absorb with vermiculite or spill pads.

2. Exposure Response

-

Eye Contact: Flush immediately with water for 15 minutes.[3] Do not rub eyes. The lachrymatory effect causes involuntary closing; force eyelids open to rinse.

-

Skin Contact: Remove contaminated clothing immediately.[3] Wash skin with soap and water.[3] Do not use alcohol (it enhances skin penetration).

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).

3. Waste Disposal

-

Never dispose of the active alkylating agent directly.

-

Quench all waste streams with aqueous ammonia or sodium thiosulfate before disposal into the Halogenated Waste container.

References

-

Sigma-Aldrich. Safety Data Sheet for 4-(Trifluoromethoxy)benzyl bromide (Analog). Retrieved from (Note: Used as primary safety analog due to structural similarity).

-

ChemicalBook. 4-Ethoxy-3-(trifluoromethyl)benzyl bromide Product Properties & CAS 1206593-30-7.[2] Retrieved from .

-

National Oceanic and Atmospheric Administration (NOAA). Benzyl Bromide: Cameo Chemicals Safety Guide. Retrieved from .

-

Thermo Fisher Scientific. Safety Data Sheet for Benzyl Bromide Derivatives. Retrieved from .

Sources

- 1. 4-Ethoxy-3-(trifluoroMethyl)benzyl broMide, 97% | 1206593-30-7 [chemicalbook.com]

- 2. 4-Ethoxy-3-(trifluorometh, ANGENE, 2814262 - 나비엠알오 [m.navimro.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. 50824-05-0 CAS MSDS (4-(Trifluoromethoxy)benzyl bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. capotchem.com [capotchem.com]

- 6. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Aryl Ethers via Alkylation of Phenols with 4-Ethoxy-3-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the O-alkylation of phenols with the electrophilic agent 4-Ethoxy-3-(trifluoromethyl)benzyl bromide. The synthesis of aryl ethers is a cornerstone of medicinal chemistry and materials science, with the resulting motifs present in numerous biologically active compounds and functional materials. This guide is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles, ensuring both reproducibility and a deep understanding of the reaction dynamics. We will delve into the nuances of the Williamson ether synthesis, the rationale behind the choice of reagents and conditions, and comprehensive methods for purification and characterization of the final product.

Introduction: The Significance of Aryl Ethers

Aryl ethers are a class of organic compounds that feature prominently in the landscape of pharmaceuticals and agrochemicals. The ether linkage, while seemingly simple, imparts crucial properties to a molecule, including conformational rigidity, metabolic stability, and the ability to participate in hydrogen bonding. The trifluoromethyl group, in particular, is a bioisostere of several functional groups and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The strategic combination of an aryl ether with an ethoxy and a trifluoromethyl substituent, as is the case in the target molecule, offers a unique scaffold for the development of novel therapeutic agents.

The Williamson ether synthesis is a robust and versatile method for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophilic alkoxide or phenoxide ion displaces a halide from an alkyl halide. In the context of this protocol, a phenol is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion, which then attacks the benzylic carbon of 4-Ethoxy-3-(trifluoromethyl)benzyl bromide, displacing the bromide leaving group.

Reaction Mechanism: The Williamson Ether Synthesis

The alkylation of a phenol with 4-Ethoxy-3-(trifluoromethyl)benzyl bromide follows the classical Williamson ether synthesis pathway. The reaction can be dissected into two key steps:

-

Deprotonation of the Phenol: The reaction is initiated by the deprotonation of the acidic phenolic proton by a base. In this protocol, we utilize potassium carbonate (K₂CO₃), a mild and effective base for this transformation. The phenoxide anion generated is a significantly stronger nucleophile than the parent phenol.

-

Nucleophilic Attack and Displacement: The newly formed phenoxide anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-Ethoxy-3-(trifluoromethyl)benzyl bromide. This concerted SN2 attack results in the formation of the desired aryl ether and the displacement of the bromide ion.

The choice of a primary benzylic bromide as the electrophile is crucial, as the SN2 reaction is most efficient with unhindered substrates. Secondary and tertiary halides are more prone to undergo elimination reactions (E2) in the presence of a base.

Experimental Protocol

This protocol is designed as a comprehensive guide. Researchers should adapt it based on the specific phenol being used and adhere to all institutional safety guidelines.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| Substituted Phenol | Varies | Varies | Varies | Varies | Varies |

| 4-Ethoxy-3-(trifluoromethyl)benzyl bromide | C₁₀H₁₀BrF₃O | 299.09 | N/A | N/A | Corrosive, Lachrymator |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 891 | Decomposes | Irritant |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | -45 | 81-82 | Flammable, Irritant |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Flammable, Irritant |

| Hexanes | C₆H₁₄ | 86.18 | -95 | 69 | Flammable, Irritant |

| Brine (saturated NaCl solution) | NaCl(aq) | N/A | N/A | ~108 | N/A |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | N/A | N/A |

Note: The physical and hazard properties for 4-Ethoxy-3-(trifluoromethyl)benzyl bromide are extrapolated from the safety data sheet of the closely related compound, 4-(Trifluoromethoxy)benzyl bromide.

Safety Precautions

-

4-Ethoxy-3-(trifluoromethyl)benzyl bromide is a corrosive and lachrymatory compound. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Acetonitrile and ethyl acetate/hexanes are flammable liquids. Keep away from ignition sources.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq.), anhydrous potassium carbonate (1.5 - 2.0 eq.), and anhydrous acetonitrile (5-10 mL per mmol of phenol).

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add 4-Ethoxy-3-(trifluoromethyl)benzyl bromide (1.1 - 1.2 eq.) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium salts and wash the filter cake with a small amount of ethyl acetate.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in ethyl acetate.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Workflow Diagram

Caption: Experimental workflow for the synthesis of aryl ethers.

Purification and Characterization

Purification

The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific product, but a gradient of ethyl acetate in hexanes is a good starting point.

-

Column Preparation: Prepare a silica gel column using a slurry of silica in the initial eluent (e.g., 5% ethyl acetate in hexanes).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aryl ether.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the aromatic protons of both rings, the benzylic methylene protons (often a singlet around 5.0 ppm), the ethoxy group (a quartet and a triplet), and any substituents on the phenol.

-

¹³C NMR: Will show the corresponding carbon signals.

-

¹⁹F NMR: A singlet corresponding to the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy: Look for the characteristic C-O-C stretching vibrations of the aryl ether.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | - Ensure anhydrous conditions. - Increase reaction time or temperature. - Use a stronger base if the phenol is particularly electron-deficient. |

| Side reactions (C-alkylation) | - Use a less polar, aprotic solvent. | |

| Incomplete Reaction | Inactive reagents | - Use freshly distilled or purchased anhydrous solvent. - Ensure the potassium carbonate is finely powdered and dry. |

| Product is difficult to purify | Co-eluting impurities | - Optimize the solvent system for column chromatography. - Consider recrystallization if the product is a solid. |

Conclusion